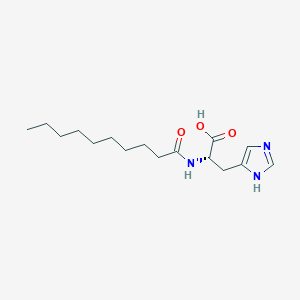

N-Decanoyl-L-histidine

Description

Context of N-Acyl Amino Acid Derivatives in Biochemical and Biological Systems

N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules found in various biological systems, from bacteria to mammals. nih.gov These molecules are characterized by a fatty acid acyl chain linked to an amino acid via an amide bond. nih.gov The occurrence of NAAAs in biological systems has been known for a considerable time, with early examples including compounds identified in metabolic disease diagnostics. uni.lu

NAAAs are considered part of the "endocannabinoidome," a complex signaling system that includes the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.gov The structural similarity to anandamide suggests that long-chain NAAAs may have related biological activities. uni.lu The functions of NAAAs are pleiotropic, encompassing roles in cardiovascular function, metabolic homeostasis, pain, and inflammation. nih.gov Their biosynthesis and degradation are complex and not yet fully understood, with the potential for hundreds of different NAAAs to be generated from various combinations of fatty acids and amino acids. nih.gov

Significance of Histidine Conjugates in Advanced Chemical Biology Investigations

The L-histidine component of N-Decanoyl-L-histidine brings its own set of unique and significant chemical properties. Histidine is an essential amino acid notable for its imidazole (B134444) side chain, which can act as both a proton donor and acceptor at physiological pH. arizona.edunih.gov This property makes histidine a crucial residue in the catalytic sites of many enzymes, where it participates in proton shuttle mechanisms. wikipedia.org

In the field of chemical biology, histidine's properties are harnessed for various applications:

Metalloenzyme Mimicry: The imidazole side chain is an excellent chelator of metal ions like zinc, copper, and nickel. nih.gov This has led to the development of histidine-containing molecules and materials designed to mimic the active sites of metalloenzymes. arizona.edu For instance, histidine-conjugated DNA has been shown to act as a depot for metal ions and to function as a DNA-based metalloenzyme in catalytic reactions. arizona.edu

Protein Purification: The ability of a series of consecutive histidine residues (a poly-histidine tag) to bind to nickel or cobalt ions is the basis for Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for purifying recombinant proteins. youtube.com

Bioconjugation: The unique reactivity of the histidine side chain allows for site-selective modification of proteins, a key tool in chemical biology for studying protein function and developing protein-based therapeutics. youtube.com

Structure

3D Structure

Properties

CAS No. |

55258-10-1 |

|---|---|

Molecular Formula |

C16H27N3O3 |

Molecular Weight |

309.40 g/mol |

IUPAC Name |

(2S)-2-(decanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C16H27N3O3/c1-2-3-4-5-6-7-8-9-15(20)19-14(16(21)22)10-13-11-17-12-18-13/h11-12,14H,2-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t14-/m0/s1 |

InChI Key |

BKVABDKAKQZLJF-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Pathways of N Decanoyl L Histidine

Established Chemical Synthesis Protocols

The generation of N-Decanoyl-L-histidine in a laboratory setting relies on fundamental organic chemistry principles, primarily the acylation of the amino acid L-histidine.

Acylation Reactions of L-Histidine for this compound Preparation

The primary method for chemically synthesizing this compound is through the acylation of L-histidine's alpha-amino group with decanoic acid or a reactive derivative. One established protocol involves the dropwise addition of decanoyl chloride in tetrahydrofuran (B95107) (THF) to a stirred, cooled solution of L-histidine and potassium hydroxide (B78521) (KOH) in a water/THF mixture. nih.gov This Schotten-Baumann-type reaction creates the amide bond between the fatty acyl group and the amino acid.

Another versatile approach utilizes solid-phase peptide synthesis techniques. nih.gov In this method, a protected L-histidine, such as Fmoc-His(Trt)-Wang resin, is used. The decanoic acid is then coupled to the resin-bound amino acid. nih.gov Following the coupling reaction, the final compound is cleaved from the resin and deprotected. nih.gov

A general biocatalytic method has also been explored using the adenylation (ANL) domain of the enzyme TamA. rsc.orgresearchgate.net This enzyme can activate various fatty acids, including decanoic acid, which can then be coupled with L-histidine to form the corresponding N-acyl amide. rsc.orgresearchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is critical for obtaining research-grade this compound. In the acylation reaction with decanoyl chloride, a 35% yield has been reported after purification. nih.gov The purification process involves several key steps:

Washing: After the reaction, the aqueous layer is washed with n-hexane to remove any unreacted decanoyl chloride. nih.gov

Precipitation: The pH of the aqueous layer is adjusted to 5-6 with formic acid to precipitate the crude product. nih.gov

Recrystallization: The filtered and dried residue is recrystallized from hot water to yield an off-white amorphous solid. nih.gov

For syntheses performed on solid-phase resins, purification is typically achieved through high-performance liquid chromatography (HPLC). nih.gov A common method involves sequential purification using a semi-preparative reversed-phase C18 column. nih.gov In some cases, challenges in purification arise due to the high polarity of the final product; a strategy to overcome this involves temporary protection with a Boc (tert-butyloxycarbonyl) group to facilitate purification, followed by deprotection to yield the highly pure compound. nih.gov

Table 1: Comparison of Synthetic Protocols for this compound

| Parameter | Protocol 1: Acylation in Solution | Protocol 2: Solid-Phase Synthesis |

|---|---|---|

| Reactants | L-histidine, Decanoyl chloride, KOH | Fmoc-His(Trt)-Wang resin, Decanoic acid |

| Solvent/Medium | Water/THF | Solid resin, various organic solvents |

| Key Steps | Dropwise addition at 0°C, pH adjustment for precipitation | Coupling reaction, cleavage from resin, deprotection |

| Purification Method | Washing with n-hexane, Recrystallization | High-Performance Liquid Chromatography (HPLC) |

| Reported Yield | 35% nih.gov | Not explicitly stated, but sufficient for research confirmation nih.gov |

Characterization of N-Acyl-L-histidine Biosynthesis in Microbial Systems

The discovery of N-acyl-L-histidines in bacteria has opened a new area of study in microbial secondary metabolism, revealing novel enzymatic pathways.

Identification and Elucidation in Legionella pneumophila Metabolism

This compound was identified as part of a family of new N-acyl-L-histidine metabolites produced by the human pathogen Legionella pneumophila, the causative agent of Legionnaires' disease. nih.govnih.gov Researchers used a technique called pathway-targeted molecular networking to analyze the products of an orphan biosynthetic gene cluster (BGC) that is upregulated during infection. nih.govresearchgate.net This analysis revealed two distinct groups of metabolites, one of which was the N-acyl-L-histidine family. nih.gov

The structures of these compounds were confirmed through a combination of methods. High-resolution mass spectrometry provided the molecular formulas, while NMR experiments determined the planar structures. nih.gov The structure of this compound was definitively confirmed by comparing the natural product to a chemically synthesized standard, which showed identical retention times and fragmentation patterns. nih.gov Furthermore, Marfey's analysis, a method for determining stereochemistry, established the S-configuration of the histidine moiety, confirming the compound as this compound. nih.gov

Enzymology of N-Acyl Amide Formation: Comparative Analysis of ATP-grasp Ligases and Acyltransferases

The biosynthesis of N-acyl-L-histidines in L. pneumophila is notable for its enzymatic mechanism. nih.gov Genetic deletion studies revealed that a single gene in the cluster, lpg0178, which encodes an ATP-grasp enzyme, was solely responsible for the production of these compounds. nih.gov ATP-grasp enzymes constitute a family of ligases that catalyze the formation of amide bonds in an ATP-dependent manner, typically proceeding through an acyl-phosphate intermediate. mdpi.commanchester.ac.ukfrontiersin.org This mechanism involves the enzyme "grasping" an ATP molecule to facilitate the activation of a carboxylate substrate. mdpi.comnih.gov

This biosynthetic strategy is in stark contrast to the formation of many other N-acyl amides, which are often synthesized by N-acyltransferases. nih.govoup.com N-acyltransferases typically utilize an activated acyl donor, such as an acyl-CoA or an acyl-carrier protein (ACP), and transfer the acyl group to an amine acceptor. oup.com The discovery in L. pneumophila highlights that N-acyl amide biosynthesis is not restricted to acyltransferases but can also be performed by ATP-grasp ligases, which directly use a free fatty acid and an amino acid as substrates. nih.gov

Table 2: Enzymatic Mechanisms for N-Acyl Amide Formation

| Feature | ATP-grasp Ligase (L. pneumophila) | N-Acyltransferase (General) |

|---|---|---|

| Enzyme Family | ATP-grasp (PF13535) nih.gov | N-acyl transferase (e.g., PF13444) nih.govoup.com |

| Acyl Donor | Free fatty acid (e.g., Decanoic acid) nih.gov | Acyl-CoA or Acyl-ACP oup.com |

| Amine Donor | Free amino acid (L-histidine) nih.gov | Amino acid or other amine |

| Mechanism | ATP-dependent formation of an acyl-phosphate intermediate mdpi.commanchester.ac.ukfrontiersin.org | Transfer of an activated acyl group |

| **Key Gene in *L. pneumophila*** | lpg0178 nih.gov | Not applicable |

| Example Products | This compound nih.gov | N-acyl-tyrosines, N-acyl-arginines nih.gov |

Influence of Precursor Availability on N-Acyl-L-histidine Production Profiles

The production of different N-acyl-L-histidine analogs by L. pneumophila is directly influenced by the availability of fatty acid precursors. Feeding studies where the bacterium was supplied with different free fatty acids—such as hexanoic acid, octanoic acid, and decanoic acid—resulted in the production of the corresponding N-acyl-L-histidines. nih.gov This demonstrates the flexibility of the ATP-grasp enzyme in utilizing various medium-chain-length fatty acids.

Advanced Biophysical and Mechanistic Investigations of N Decanoyl L Histidine

Studies on Micellar Assembly and Amphiphilic Interactions

N-Decanoyl-L-histidine is a lipoamino acid, a type of amphiphilic molecule that possesses both a hydrophobic (fat-loving) aliphatic chain and a hydrophilic (water-loving) polar peptide group. csic.es This dual nature drives their self-assembly in aqueous solutions into various structures like micelles, vesicles, and nanofibers. csic.essci-hub.se The specific structure formed depends on factors such as the length of the lipid tail, the amino acid sequence, and external conditions like pH and temperature. csic.es The chirality of the amino acid can also be transferred to the supramolecular structure. csic.es

Formation of Functionalized Mixed Micellar Systems

This compound can form mixed micellar systems with other surfactants, such as cetyltrimethylammonium bromide (CTABr). nii.ac.jpoup.com These mixed micelles have been shown to be effective stereoselective catalysts for the hydrolysis of enantiomeric substrates. nii.ac.jpoup.comnii.ac.jp The catalytic activity stems from the functional groups within the this compound molecule, specifically the imidazole (B134444) and carboxylate groups of the histidine residue. nii.ac.jprsc.org

In these systems, the this compound molecules integrate into the micelles of the primary surfactant. oup.com The hydrophobic decanoyl tail resides within the hydrophobic core of the micelle, while the hydrophilic histidine headgroup is positioned at the micelle-water interface. nih.gov This orientation exposes the catalytically active imidazole and carboxylate groups to the aqueous phase where they can interact with substrates. nii.ac.jpnih.gov The formation of these functionalized mixed micelles creates a microenvironment that can enhance reaction rates and induce stereoselectivity. nii.ac.jpoup.com

The critical micelle concentration (CMC) of N-acyl-L-histidine derivatives, including the decanoyl variant, is influenced by the length of the acyl chain. nih.gov For this compound, the CMC has been determined to be 9.0 mM. nih.gov The micellar weight for this homolog is approximately 60,000. nih.gov

Mechanistic Insights into Stereoselective Micellar Catalysis

The stereoselective catalysis observed in mixed micellar systems containing this compound is primarily attributed to the nucleophilic reactivity of the optically active histidine residue. oup.com The mechanism involves the acylation of the histidine residue, which is a key step in the hydrolysis of enantiomeric ester substrates. nii.ac.jpoup.com The imidazole group of the histidine acts as a nucleophile, attacking the ester substrate. nii.ac.jp

Studies comparing the catalytic activity of this compound with its methyl ester derivative have provided strong evidence for the role of the carboxylate group in enhancing the reactivity of the imidazole group. nii.ac.jprsc.orgrsc.org The carboxylate ion is thought to intramolecularly activate the imidazole group, likely through hydrogen bonding, which increases its nucleophilicity. rsc.org This cooperative effect between the imidazole and carboxylate functions is crucial for the observed catalytic efficiency and stereoselectivity. nii.ac.jprsc.org

The stereoselectivity of the reaction, meaning the preferential reaction with one enantiomer of a chiral substrate over the other, is determined by the chirality of the this compound catalyst. oup.com For instance, L-DecHis reacts more selectively with L-substrates, while D-DecHis shows preference for D-substrates. oup.com This selectivity arises from the specific interactions between the chiral catalyst and the chiral substrate within the constrained environment of the micelle. oup.com

Analysis of Cooperative Effects within this compound Catalytic Systems

The catalytic action of this compound in micellar systems is a clear example of cooperative effects, where different functional groups within the molecule work together to enhance catalytic activity. nii.ac.jprsc.orgrsc.org The primary cooperative interaction is between the imidazole and carboxylate groups of the histidine residue. nii.ac.jprsc.org

The comparison of the catalytic rates and stereoselectivities of this compound and its methyl ester derivative highlights this cooperativity. nii.ac.jprsc.org The methyl ester, which lacks the free carboxylate group, shows significantly lower catalytic activity. nii.ac.jprsc.org This strongly suggests that the carboxylate ion plays a direct role in the catalytic mechanism, enhancing the reactivity of the imidazole group. nii.ac.jprsc.orgrsc.org The pH-rate profile of the hydrolysis reaction and thermodynamic parameters further support the presence of these cooperative effects. nii.ac.jprsc.org This intramolecular assistance is reminiscent of the catalytic triad (B1167595) found in enzymes like α-chymotrypsin, where a histidine residue's activity is enhanced by an adjacent aspartate residue. nii.ac.jp

Metal Ion Chelation and Supramolecular Assembly Applications

The histidine residue in this compound provides a site for metal ion chelation, which can be utilized to drive supramolecular assembly and create functional architectures. nih.gov The imidazole ring of histidine is a well-known ligand for various transition metal ions. nih.govgriffith.edu.au

Strategies for Reversible Micellar Conjugation in Research Frameworks

The metal ion-mediated conjugation of micelles containing this compound can be designed to be a reversible process. nih.gov This reversibility is a key feature for applications in areas like the purification and crystallization of membrane proteins. nih.govnih.gov

The conjugation of micelles induced by Ni²⁺ and this compound can be partially reversed by the addition of water-soluble competing chelators such as EDTA, histidine, or imidazole. nih.govresearchgate.net These molecules compete with the this compound for the binding of the Ni²⁺ ions, leading to the disassociation of the micellar aggregates. nih.gov Dynamic light scattering (DLS) measurements have confirmed the reduction in particle size upon the addition of these competing chelators. nih.govresearchgate.net

This ability to control the association and disassociation of micelles offers a "tunable" system. nih.gov The partial reversibility provides the flexibility needed to promote stable nucleation for protein crystallization, for example. nih.gov By carefully controlling conditions such as pH, temperature, and the concentrations of the metal ion and competing chelators, the strength and dynamics of the inter-micellar interactions can be finely adjusted. nih.gov

Interactions with Biological Membranes and Lipid Environments

The interaction of this compound with biological membranes is a critical aspect of its function, particularly in the context of its applications in biochemistry and structural biology. Its unique chemical structure, combining a hydrophobic acyl chain and a pH-sensitive hydrophilic headgroup, dictates its behavior at the lipid-water interface and its influence on membrane-associated proteins.

Amphiphilic Character and Interfacial Partitioning in Model Membrane Systems

This compound is an amphiphilic molecule, possessing a nonpolar n-decanoyl tail and a polar L-histidine headgroup. This dual nature drives its partitioning into the interfacial region of lipid bilayers, a fundamental property influencing its biological and methodological applications. The hydrophobic decanoyl chain favors insertion into the nonpolar core of the membrane, while the hydrophilic and ionizable histidine residue remains oriented towards the aqueous environment.

Studies on analogous N-decanoyl amino acid surfactants using techniques like small angle neutron scattering (SANS) and neutron reflectivity (NR) have provided insights into how these molecules interact with and integrate into model phospholipid bilayers. nih.gov Research on surfactants such as N-decanoyl-L-alanine (C10-alanine) and N-decanoyl-L-serine (C10-serine) has demonstrated their ability to incorporate into lipid bilayers without causing disruption up to relatively high concentrations. nih.gov This suggests that this compound would similarly partition into the membrane interface.

The table below summarizes the behavior of various N-decanoyl amino acid surfactants when interacting with model lipid bilayers, providing a comparative context for the expected properties of this compound.

| Surfactant | Interaction with Lipid Bilayer | Noteworthy Findings | Reference |

| N-decanoyl-L-serine | Integrates into bilayers without disruption up to high concentrations. | Exhibits low cytotoxicity. | nih.gov |

| N-decanoyl-L-alanine | Integrates into bilayers without disruption up to high concentrations. | Also shows low cytotoxicity. | nih.gov |

| Other N-decanoyl amino acids (glycine, leucine, methionine, proline) | Exhibit similar incorporation and lipid removal behavior up to their critical micelle concentration (CMC). | Bilayer destabilization occurs at concentrations between CMC and 2x CMC. | nih.gov |

Based on these comparative studies, it is anticipated that this compound will readily partition into the interfacial region of model membranes like liposomes, with its decanoyl chain anchored in the hydrophobic core and the histidine headgroup positioned at the lipid-water interface. The precise depth of insertion and orientation will be further modulated by the pH of the surrounding medium, a key feature discussed in the following section.

pH-Modulated Interactions with Designed Protein Systems within Lipid Bilayers

A key feature of this compound is the imidazole side chain of its histidine headgroup, which has a pKa in the physiological range. This allows for its charge state to be modulated by changes in pH, a property that can be harnessed to control its interaction with membrane-embedded protein systems. The protonation state of histidine is a critical determinant of its interaction with other amino acid residues and the surrounding lipid environment. elsevierpure.comresearchgate.net

At a pH below its pKa, the imidazole ring is protonated and carries a positive charge. This cationic state can lead to electrostatic interactions with negatively charged residues on membrane proteins or with anionic lipid headgroups. Conversely, at a pH above its pKa, the histidine is neutral, and its interactions are governed by hydrogen bonding and van der Waals forces. This pH-dependent switch in charge and interaction potential is a powerful tool in experimental designs.

This pH-responsive behavior can be exploited in designed protein systems. For example, by incorporating this compound into a lipid bilayer containing a membrane protein with strategically placed charged or polar residues, it is possible to modulate protein conformation or protein-protein interactions through changes in the ambient pH. A decrease in pH would lead to the protonation of the this compound headgroup, potentially triggering an electrostatic attraction or repulsion that induces a desired structural change in the protein. This principle has been demonstrated in the de novo design of proteins that undergo pH-driven conformational changes. nih.gov

Applications in Detergent-Based Membrane Protein Structural Biology Methodologies

One of the most significant applications of this compound in biophysical research is its use as an auxiliary component in the crystallization of integral membrane proteins. nih.govresearchgate.net The structural determination of these proteins by X-ray crystallography is notoriously challenging due to their hydrophobic nature and the need to maintain their native conformation outside of the cell membrane. This is typically achieved by solubilizing them in detergents, which form micelles around the protein's transmembrane regions.

This compound, referred to as His1-C10 in some studies, has been ingeniously employed as a metal-chelating amphiphile to promote the crystallization of detergent-solubilized membrane proteins. nih.govresearchgate.net The methodology involves the specific conjugation of detergent micelles, such as those formed by n-decyl-β-D-maltoside (DM) or n-dodecyl-β-D-maltoside (DDM), through the formation of a complex between the histidine headgroup of this compound and divalent cations, most notably Ni²⁺. nih.govresearchgate.net

The process works as follows: this compound partitions into the detergent micelles that encapsulate the membrane protein. Upon the addition of Ni²⁺ ions at a controlled pH (typically between 7.0 and 8.5), the histidine headgroups of this compound molecules in adjacent micelles chelate the nickel ions, effectively cross-linking the micelles. nih.govresearchgate.net This induced aggregation can facilitate the formation of a more ordered, crystal-like lattice of the protein-detergent complexes, which is a critical step for successful crystallization.

Dynamic Light Scattering (DLS) has been used to monitor the Ni²⁺-induced aggregation of detergent micelles in the presence of this compound. The data clearly shows a significant increase in the hydrodynamic radius of the particles upon addition of both this compound and Ni²⁺, confirming the formation of larger micellar assemblies. researchgate.net

The table below presents DLS data illustrating the effect of this compound (His1-C10) and Ni²⁺ on the size of DM and DDM micelles.

| Detergent | Condition | Hydrodynamic Size (nm) | Reference |

| DM | Micelles only | ~6 | researchgate.net |

| DM | + His1-C10 + Ni²⁺ | 9 and 411 | researchgate.net |

| DDM | Micelles only | ~8 | researchgate.net |

| DDM | + His1-C10 + Ni²⁺ | 10 and 982 | researchgate.net |

This conjugation is reversible, as the addition of strong chelating agents like EDTA or an excess of soluble histidine can disrupt the Ni²⁺-histidine complex and reverse the micellar aggregation. nih.govresearchgate.net This controlled and reversible aggregation provides a powerful tool for screening and optimizing crystallization conditions for challenging membrane proteins. The potential for surface-exposed histidine residues on the target protein to also participate in this chelation has been noted, which could either interfere with or stabilize the inter-micellar interactions. nih.gov

Biological Relevance and Signaling Modalities of N Decanoyl L Histidine

Role as Endogenous N-Acyl Amide Metabolites in Host-Microbe Interactions

N-acyl amides are integral to the chemical communication that underpins host-microbe relationships. yale.edu Their involvement spans various physiological and pathological processes, including inflammation, metabolism, and immune responses. yale.edu The discovery of a family of N-acyl histidines produced by the human pathogen Legionella pneumophila highlights the role of these specific compounds in the host-pathogen interface. yale.edu

Contributions to Bacterial Communication and Virulence Regulation Mechanisms

While research on N-Decanoyl-L-histidine is specific, the broader family of N-acyl amides, particularly N-acyl-homoserine lactones (AHLs), is well-documented for its role in bacterial quorum sensing (QS). frontiersin.orgnih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. nih.gov This system controls numerous functions, including the production of virulence factors, biofilm formation, and antimicrobial resistance. frontiersin.orgnih.gov

For instance, in Gram-negative bacteria, AHLs with varying acyl chain lengths are used as autoinducers. frontiersin.orgfrontiersin.org The bacterium Chromobacterium violaceum uses N-decanoyl-L-homoserine lactone (C10-HSL), a molecule structurally related to this compound, as a signaling molecule in its CviI/CviR quorum-sensing system to regulate the production of virulence factors like violacein (B1683560) and biofilm formation. frontiersin.orgnih.gov Similarly, structural analogues of N-decanoyl-L-homoserine lactone have been shown to suppress virulence-related genes in Pseudomonas aeruginosa. nih.govcentralasianstudies.org The production of N-acyl L-histidines by pathogens like Legionella pneumophila suggests their potential involvement in similar communication and virulence regulation strategies. yale.edu

Table 1: Examples of N-Acyl Signaling Molecules in Bacterial Quorum Sensing

| Signaling Molecule | Producing Bacteria (Example) | Regulated Processes |

| N-decanoyl-L-homoserine lactone (C10-HSL) | Chromobacterium violaceum frontiersin.orgnih.gov | Violacein production, biofilm formation frontiersin.org |

| N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) | Pseudomonas aeruginosa frontiersin.org | Virulence factor expression, antibiotic resistance frontiersin.org |

| N-acyl L-histidines | Legionella pneumophila yale.edu | Potential virulence and signaling yale.edu |

Impact on Host Cellular Signaling Programs and Immunomodulation

N-acyl amides produced by bacteria can act as interkingdom signaling molecules, directly influencing host cellular functions and immune responses. yale.edufrontiersin.org There is substantial evidence that these molecules can modulate various pathways in humans, including those related to the immune, cardiovascular, and metabolic systems. yale.edu

The immunomodulatory effects of N-acyl amides are complex, with some molecules eliciting both pro- and anti-inflammatory responses depending on the context. For example, certain N-acyl amides have been found to downregulate the anti-inflammatory cytokine IL-10. yale.edu The ability of bacterially-derived N-acyl amides to interact with host signaling programs underscores their importance as mediators of the immune system and key players in the dialogue between microbes and their hosts. yale.edu

Functional Characterization in Cellular and Enzymatic Contexts

The functional roles of this compound and related N-acyl amides are defined by their interactions with cellular machinery, including membrane receptors and transport systems. These interactions are fundamental to their ability to transmit signals and influence cellular behavior.

Exploration of N-Acyl Amide-Mediated Receptor Interactions (e.g., G-Protein Coupled Receptors)

A primary mechanism through which N-acyl amides exert their diverse effects is by signaling through G-protein coupled receptors (GPCRs). yale.edu GPCRs are the largest family of membrane receptors in eukaryotes and are central to a vast array of physiological processes, including immune response, neurotransmission, and pain sensation. yale.edunih.govnih.gov

Upon binding a ligand, GPCRs activate intracellular G-proteins, initiating downstream signaling cascades. nih.gov Many known endogenous ligands for GPCRs are structurally simple, including amino acids, peptides, and lipids, a category that includes N-acyl amides. yale.edu The identification of bacterially-derived N-acyl amides as ligands for human GPCRs provides a direct molecular link for how microbes can affect host physiology. yale.edu This discovery opens avenues for understanding the intricate molecular mechanisms governing host-microbe interactions and their implications for health and disease. yale.edu

Influence on Amino Acid Transport Systems and Substrate Selectivity

The transport of this compound across cellular membranes is likely influenced by amino acid transport systems, given its L-histidine component. The L-type amino acid transporter 1 (LAT1) and LAT2 are responsible for transporting large neutral amino acids, including histidine, across membranes such as the blood-brain barrier. nih.govd-nb.infonih.gov

LAT1, in particular, is a Na+-independent exchanger that transports large branched-chain and aromatic neutral amino acids. d-nb.info Histidine is transported with high affinity by LAT1. solvobiotech.com The transporter functions as a heterodimer, requiring a heavy chain (4F2hc/CD98) for proper localization and function. nih.govd-nb.info Given that LAT1 transports large and lipophilic molecules, the N-decanoyl acyl chain of this compound could influence its interaction with and transport by LAT1 or other amino acid transporters. nih.govsolvobiotech.com Studies on LAT1's substrate specificity have explored various substituted analogues of amino acids to better understand these interactions, suggesting that the transporter can accommodate a range of structures. d-nb.info

Table 2: Characteristics of Relevant Amino Acid Transporters

| Transporter | Gene | Substrates (include) | Key Characteristics |

| LAT1 | SLC7A5 | Leucine, Phenylalanine, Tryptophan, Histidine nih.govsolvobiotech.com | Na+-independent; High affinity for large, neutral amino acids; Forms a heterodimer with 4F2hc nih.govguidetopharmacology.org |

| LAT2 | SLC7A8 | Tyrosine, Phenylalanine, Leucine, Histidine, Alanine nih.gov | Na+-independent; Broad substrate specificity for small and large neutral amino acids; Forms a heterodimer with 4F2hc nih.govguidetopharmacology.org |

Advanced Analytical and Characterization Methodologies for N Decanoyl L Histidine

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the isolation and quantification of N-Decanoyl-L-histidine from complex biological matrices or synthetic reaction mixtures. The choice of technique is dictated by the physicochemical properties of the molecule, particularly the presence of the ionizable carboxyl and imidazole (B134444) groups, and the hydrophobic decanoyl chain.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is particularly suitable due to the compound's significant hydrophobicity imparted by the ten-carbon acyl chain.

Methodologies often involve a C18 column, which retains the molecule through hydrophobic interactions between the stationary phase and the decanoyl group. uni.lu Gradient elution is typically employed, starting with a high-polarity mobile phase (e.g., water with an acidic modifier like formic acid or trifluoroacetic acid) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov This ensures the efficient elution and sharp peak shape of the analyte. For detection, UV spectrophotometry is commonly used, as the imidazole ring of the histidine moiety exhibits absorbance in the low UV range (around 200-225 nm). nih.govrsc.org In some cases, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be used to enhance UV detection at a higher wavelength (e.g., 254 nm), though this adds complexity to the sample preparation. uni.lu

Below is a table summarizing potential HPLC conditions for the analysis of this compound, extrapolated from methods used for similar N-acyl amino acids and histidine derivatives. uni.lumdpi.comnih.gov

Table 1: Representative HPLC Conditions for N-Acyl Amino Acid Analysis

| Parameter | Condition 1: RP-HPLC-UV | Condition 2: RP-HPLC with Derivatization |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Sodium Acetate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 80% Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 254 nm |

| Derivatization | None | Pre-column with Phenyl Isothiocyanate (PITC) |

Ion-Exchange Chromatography for Amino Acid Derivatives

Ion-exchange chromatography (IEX) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. nih.govchemicalbook.com This technique is highly applicable to this compound, which possesses both a negatively charged carboxyl group (-COOH) and a histidine imidazole side chain that can be positively charged, neutral, or negatively charged depending on the pH. mdpi.com

The isoelectric point (pI) of the molecule—the pH at which it has no net charge—is critical for developing an IEX method. chemicalbook.com At a pH below its pI, this compound will carry a net positive charge and bind to a cation-exchange resin (e.g., a support functionalized with sulfopropyl groups). mdpi.com Conversely, at a pH above its pI, it will have a net negative charge and bind to an anion-exchange resin (e.g., a support with quaternary ammonium (B1175870) groups). mdpi.commdpi.com Elution is typically achieved by changing the pH of the buffer to alter the charge of the molecule or by increasing the salt concentration of the mobile phase, which introduces competing ions that displace the analyte from the resin. nih.govchemicalbook.com This method offers an alternative separation mechanism to RP-HPLC and can be a powerful tool in a multi-step purification process. mdpi.com

Mass Spectrometry for Structural Elucidation and Metabolomics Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise mass measurement for molecular formula confirmation and fragmentation data for structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net This process generates a unique "molecular fingerprint" that confirms the identity of the compound. The fragmentation pattern of this compound is predictable: cleavage of the amide bond would yield characteristic fragments corresponding to the decanoyl moiety and the histidine residue. The analysis of these fragments allows for unambiguous identification. nih.gov

Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft method that typically keeps the intact molecule charged and ready for MS analysis. researchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, further enhancing confidence in identification. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identification parameter. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₈N₃O₃⁺ | 310.21251 | 178.5 |

| [M+Na]⁺ | C₁₆H₂₇N₃NaO₃⁺ | 332.19445 | 180.5 |

| [M-H]⁻ | C₁₆H₂₆N₃O₃⁻ | 308.19795 | 175.3 |

| [M+K]⁺ | C₁₆H₂₇KN₃O₃⁺ | 348.16839 | 177.1 |

| [M+H-H₂O]⁺ | C₁₆H₂₆N₃O₂⁺ | 292.20249 | 169.7 |

Data sourced from PubChemLite. uni.lu

Pathway-Targeted Molecular Networking for Novel Metabolite Discovery

In the context of metabolomics, identifying known and unknown lipids is a significant challenge. Pathway-targeted molecular networking has emerged as a powerful strategy for this purpose. nih.gov This bioinformatics approach organizes MS/MS data based on spectral similarity, clustering structurally related molecules into networks. elifesciences.org

For the study of this compound, a complex biological extract could be analyzed by LC-MS/MS. The resulting fragmentation spectra would then be used to generate a molecular network. The spectrum of an authentic this compound standard would serve as a "seed" to locate its corresponding node within the network. Neighboring nodes connected to this seed are likely to be structurally related metabolites, such as hydroxylated or unsaturated derivatives, or other N-acyl histidines with different fatty acid chain lengths. nih.gov This approach not only confirms the presence of the target compound but also accelerates the discovery of novel, related bioactive lipids within the same metabolic pathway. nih.govelifesciences.org

Spectroscopic and Biophysical Approaches to Conformational Analysis

While chromatography and mass spectrometry identify and quantify the molecule, spectroscopic and biophysical methods provide crucial information about its three-dimensional structure, chirality, and the vibrations of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for de novo structure elucidation. For this compound, ¹H NMR would show characteristic signals for the protons in the imidazole ring, the alpha-proton of the amino acid backbone, and the long alkyl chain of the decanoyl group. nih.govchemicalbook.com The chemical shifts of the imidazole protons (typically between 7.0 and 8.5 ppm) are particularly diagnostic. nih.gov ¹³C NMR would similarly provide distinct signals for each carbon atom in the molecule.

Circular Dichroism (CD) spectroscopy is used to investigate the chiral properties and secondary structure of molecules. nih.gov As this compound is derived from the chiral L-histidine, it is optically active. CD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's conformation in solution and can confirm the integrity of the L-stereocenter. Studies on related N-substituted amino acids have shown that the CD spectrum can be influenced by solvent and pH, reflecting different conformational states or solvation equilibria. rsc.org

Infrared (IR) spectroscopy measures the vibrations of molecular bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a strong C=O stretching vibration from the carboxylic acid (around 1700-1725 cm⁻¹), another C=O stretch from the amide bond (Amide I band, around 1650 cm⁻¹), an N-H bending vibration (Amide II band, around 1550 cm⁻¹), and C-H stretching vibrations from the alkyl chain (around 2850-2960 cm⁻¹). wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the covalent linkages and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the protons of the decanoyl chain, the histidine moiety, and the amide bond. For instance, the protons of the imidazole ring of histidine typically appear as distinct singlets in the aromatic region of the spectrum. The α-proton of the histidine residue and the protons of the decanoyl chain's methylene (B1212753) groups exhibit specific chemical shifts and coupling patterns that are invaluable for structural confirmation.

¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbons of the amide and carboxylic acid groups, the carbons of the imidazole ring, and the aliphatic carbons of the decanoyl chain all resonate at characteristic frequencies. These data are crucial for verifying the integrity of the molecular structure.

Circular Dichroism (CD) for Secondary Structure and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules like this compound in solution. nih.govbohrium.com CD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the spatial arrangement of chromophores within a molecule. nih.govwvu.edu

For this compound, the amide bond and the imidazole ring of the histidine residue act as the primary chromophores. The CD spectrum can reveal the presence of ordered secondary structures, such as α-helical or β-sheet-like conformations, that may arise from intermolecular interactions and self-assembly. researchgate.net For instance, a characteristic CD spectrum with negative bands around 208 and 222 nm would suggest the formation of α-helical structures, while a negative band near 218 nm is indicative of β-sheet content. researchgate.net

Furthermore, CD is an excellent tool for monitoring conformational changes induced by variations in environmental conditions such as pH, temperature, or the presence of other molecules. nih.govlibretexts.org These studies provide valuable information on the stability of different conformations and the factors that govern the self-assembly process of this compound.

Microscopic and Scattering Techniques for Supramolecular Assemblies

This compound, as an amphiphilic molecule, has a propensity to self-assemble into various supramolecular structures in aqueous environments. Techniques like Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) are essential for characterizing these assemblies.

Dynamic Light Scattering (DLS) for Particle Size and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles and aggregates in a suspension. mdpi.comresearchgate.net The method is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules (Brownian motion). mdpi.com DLS measures the fluctuations in the intensity of scattered light caused by this motion. mdpi.comresearchgate.net Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. mdpi.com

In the context of this compound, DLS is employed to monitor the formation and size of aggregates in solution. researchgate.netazonano.com By analyzing the correlation function of the scattered light intensity, the hydrodynamic radius of the aggregates can be determined using the Stokes-Einstein equation. mdpi.com This information is critical for understanding the aggregation behavior of this compound under different conditions, such as concentration, pH, and ionic strength. DLS can provide insights into the critical aggregation concentration and the stability of the formed assemblies. researchgate.net

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Aggregate Morphology and Organization

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique that allows for the direct visualization of the morphology and organization of supramolecular assemblies in their native, hydrated state. This method involves rapidly freezing a thin film of the sample solution, vitrifying the water and preserving the structures without the artifacts that can be introduced by conventional staining or drying methods.

For this compound, Cryo-TEM provides invaluable information about the shape and structure of the aggregates formed in solution. It can reveal whether the molecules self-assemble into micelles, vesicles, nanofibers, or other complex morphologies. The detailed images obtained from Cryo-TEM can complement the size information obtained from DLS, providing a more complete picture of the supramolecular architecture. nih.gov Contrasting cryo-electron microscopy with negative staining TEM can offer unique insights, with cryo-TEM being a more reliable indicator of aggregate shape and dimensions. nih.gov

Isotopic Labeling and Positional Isotopic Analysis in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. chempep.com By replacing one or more atoms in this compound with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the uptake, distribution, and transformation of the compound in cells or organisms. chempep.com

The use of stable isotopes offers a safe and non-radioactive alternative for metabolic studies. chempep.com When an isotopically labeled version of this compound is introduced into a biological system, its metabolic products will also contain the isotopic label. These labeled metabolites can then be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comresearchgate.net

Positional isotopic analysis, often coupled with MS or NMR, allows for the determination of the exact location of the isotopic label within the metabolite molecules. This provides detailed insights into the specific metabolic pathways involved in the breakdown or modification of this compound. For instance, labeling the decanoyl chain versus the histidine ring can help differentiate the metabolism of the fatty acid and amino acid components of the molecule. This approach is invaluable for understanding the compound's mechanism of action and its interactions with metabolic networks. researchgate.netnih.gov

Fluorescence-Based Detection Systems for this compound (Conceptual Adaptation)

While direct fluorescence-based detection systems for this compound may not be widely established, the principles of fluorescence spectroscopy can be conceptually adapted for its detection and quantification. This approach would typically involve the development of a specific fluorescent probe or sensor that interacts with this compound, leading to a measurable change in fluorescence properties.

One conceptual approach could be based on the principle of fluorescence quenching or enhancement. A fluorescent molecule could be designed to bind specifically to the histidine or decanoyl portion of this compound. This binding event could alter the electronic environment of the fluorophore, resulting in either a decrease (quenching) or increase (enhancement) of its fluorescence intensity.

Another strategy could involve a "turn-on" fluorescence sensor. nih.gov For example, a system could be designed where a fluorophore is initially in a quenched state. The interaction with this compound could displace a quencher molecule, thereby restoring the fluorescence. nih.govnih.gov The development of such sensors would rely on understanding the specific interactions of this compound with other molecules and could be inspired by existing fluorescence-based sensors for similar molecules like L-histidine. nih.govnih.gov Such a system would offer a highly sensitive and selective method for detecting this compound in various samples.

Future Directions and Emerging Research Frontiers in N Decanoyl L Histidine Studies

Rational Design and Synthesis of N-Decanoyl-L-histidine Analogs with Tuned Properties for Specific Molecular Probes

The future exploration of this compound's biological roles will heavily rely on the availability of chemical tools derived from its structure. The rational design and synthesis of analogs are paramount for creating molecular probes to investigate its interactions, localization, and mechanism of action.

A key strategy involves the systematic modification of both the decanoyl and histidine moieties. The synthesis of N-acyl-L-histidines can be achieved using solid-phase peptide synthesis techniques. nih.gov For instance, a reported method utilizes a Fmoc-His(Trt)-Wang resin, followed by coupling with the desired fatty acid (e.g., decanoic acid) and subsequent cleavage and purification. nih.gov This synthetic accessibility provides a platform for creating a library of analogs.

Tuning the Acyl Chain:

Chain Length and Saturation: Varying the length of the acyl chain (e.g., from C8 to C18) and the degree of unsaturation can modulate the lipophilicity of the molecule. This, in turn, influences membrane permeability, interaction with hydrophobic binding pockets of proteins, and potential insertion into lipid bilayers. Certain N-acyl amino acids with medium-chain, unsaturated fatty acids have been shown to act as chemical uncouplers of mitochondrial respiration. wikipedia.org

Functionalization: Introducing functional groups such as alkynes or azides at the terminus of the acyl chain would create "clickable" probes. These probes can be used in bioorthogonal chemistry techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach reporter tags (e.g., fluorophores, biotin) for visualization and affinity purification of binding partners. nih.gov

Modifying the Histidine Headgroup:

Imidazole (B134444) Ring Alterations: The unique pKa of the histidine imidazole ring (around 6.0) makes it a versatile player in acid-base catalysis and metal ion coordination. bioone.orgnih.gov Analogs could be designed with modified imidazoles to alter their pKa or metal-binding properties, allowing researchers to probe the importance of these features in biological activity.

Stereochemistry: While L-histidine is the naturally occurring enantiomer, synthesizing the D-histidine analog could provide a valuable control compound that may exhibit different biological activity or resistance to enzymatic degradation.

The development of these tailored analogs will be instrumental in creating specific molecular probes to dissect the cellular functions of this compound.

In-depth Mechanistic Enzymology of N-Acyl-L-histidine Biosynthesis and Degradation Pathways

A comprehensive understanding of any signaling molecule requires detailed knowledge of its lifecycle: its synthesis (anabolism) and its breakdown (catabolism). For this compound, the enzymes governing these processes are largely unknown but represent a critical area for future research.

Biosynthesis: The biosynthesis of N-acyl amides can occur through various enzymatic routes. wikipedia.org While many N-acyl amides are formed by acyl-transferases, research on the human pathogen Legionella pneumophila has revealed a novel biosynthetic pathway for a family of N-acyl-L-histidines. nih.gov This pathway does not involve a typical acyl-transferase but instead utilizes an ATP-grasp enzyme encoded by the gene lpg0178. nih.gov This enzyme directly catalyzes the condensation of a fatty acid and L-histidine. nih.gov Future research should investigate whether a homologous enzymatic system exists in mammalian tissues for the endogenous production of this compound. Identifying and characterizing the human "histidine acetyltransferase (HisAT)" could be a significant step. For instance, the human enzyme NAT16 has been identified as a HisAT responsible for synthesizing N-acetyl-L-histidine from histidine and acetyl-CoA. nih.gov It is plausible that this or other N-acetyltransferases could utilize longer acyl-CoAs like decanoyl-CoA as substrates.

Degradation: The degradation of N-acyl amino acids is also an active area of investigation. The primary mechanism is expected to be the hydrolytic cleavage of the amide bond to release the constituent fatty acid and amino acid.

Fatty Acid Amide Hydrolase (FAAH): This well-characterized enzyme is known to hydrolyze a range of N-acyl amides, including N-acyl ethanolamines and some NAAAs. mdpi.comwikipedia.org Investigating whether this compound is a substrate for FAAH or the more recently discovered FAAH-2 is a logical first step.

Peptidase M20 Domain Containing 1 (PM20D1): This circulating and secreted enzyme has been shown to catalyze both the synthesis and hydrolysis of various NAAAs. wikipedia.org Its role in regulating the levels of this compound in circulation and tissues warrants investigation.

Other Amidohydrolases: Other enzymes, such as N-acyl-L-amino acid amidohydrolase, have been identified that can cleave amide bonds in related molecules. nih.gov A broad screening of known hydrolases against this compound could uncover the specific enzymes responsible for its degradation.

Once the histidine moiety is cleaved, it would likely enter the canonical histidine degradation pathway, which involves its conversion through several intermediates, including urocanic acid, to ultimately form glutamate. wikipedia.orgnih.govlibretexts.org Elucidating these complete biosynthetic and degradative pathways is fundamental to understanding how the cellular and systemic levels of this compound are regulated.

Integration of Multi-Omics Data for Comprehensive Biological Understanding of N-Acyl Amide Roles

To unravel the complex biological role of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels)—provides a powerful, unbiased strategy to map the molecular landscape affected by this compound. nih.govnih.gov This multi-omics approach can reveal system-wide cellular responses and generate new hypotheses about function. nih.gov

Methodology: A typical workflow would involve treating a relevant cell line or model organism with this compound and comparing it to an untreated control.

Transcriptomics (RNA-Seq): This would identify all genes whose expression is either up- or down-regulated in response to the compound, pointing towards the signaling pathways and cellular processes being modulated. nih.gov

Proteomics (Mass Spectrometry-based): This analysis would quantify changes in the abundance of thousands of proteins, providing a picture of the functional cellular response. This can also identify post-translational modifications influenced by this compound. nih.gov

Metabolomics (Mass Spectrometry or NMR): This would measure the global changes in small-molecule metabolites, revealing shifts in metabolic pathways such as energy metabolism, lipid metabolism, or amino acid utilization. nih.govmdpi.com

Potential Insights: By integrating these datasets, researchers can build comprehensive network models of the cellular response. nih.gov For example, if this compound treatment leads to an upregulation of genes and proteins involved in fatty acid oxidation (from transcriptomics and proteomics) and a simultaneous decrease in intracellular triglycerides (from metabolomics), it would strongly support a role in modulating lipid metabolism. Correlation analysis between the levels of this compound and other metabolites, proteins, and gene transcripts can reveal previously unknown biological associations. nih.govrsc.org This integrated multi-omics strategy is essential for moving beyond a single target/pathway approach and achieving a holistic understanding of the biological significance of this compound and other N-acyl amides.

Development of this compound as a Molecular Tool for Targeted Biological and Biophysical Applications

Beyond its potential endogenous signaling role, the unique chemical structure of this compound makes it an attractive candidate for development as a specialized molecular tool for various applications.

Probing Biological Systems:

Metal Ion Sensing and Sequestration: The imidazole side chain of histidine is a well-known ligand for transition metal ions like copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). wikipedia.org this compound, with its lipidic tail, could be developed as a tool to probe metal ion homeostasis at the membrane interface or within specific cellular compartments. It could potentially act as a localized chelator or, conversely, as an ionophore to deliver metal ions across lipid membranes.

Modulating Enzyme Activity: Histidine residues are frequently found in the active sites of enzymes, where they function as general acid-base catalysts or as part of catalytic triads. nih.govwikipedia.org Exogenously supplied this compound might interact with or compete for binding at these sites, offering a novel way to modulate the activity of specific enzyme classes.

Biophysical and Supramolecular Applications:

Self-Assembling Materials: Peptides rich in histidine are known to self-assemble into complex supramolecular structures. researchgate.net The amphiphilic nature of this compound—possessing a hydrophobic decanoyl tail and a hydrophilic histidine headgroup—makes it a prime candidate for forming micelles, vesicles, or other nanostructures in aqueous solution. The assembly of these structures could be highly sensitive to pH due to the protonation state of the imidazole ring, creating pH-responsive "smart" materials for potential use in drug delivery or as nanoreactors. researchgate.net

Membrane Biophysics: The molecule could be used as a probe to study the physical properties of biological membranes. Its insertion into a lipid bilayer could alter membrane fluidity, curvature, or electrostatic surface potential. By studying these effects, researchers can gain insight into how lipid-like signaling molecules modulate the membrane environment, which in turn affects the function of membrane-embedded proteins.

The development of this compound as a molecular tool leverages its distinct chemical properties to create novel methods for investigating and manipulating biological and chemical systems.

Q & A

Q. What are the standard methods for synthesizing and characterizing N-decanoyl-L-histidine in academic research?

this compound is synthesized via acylation of L-histidine using decanoyl chloride under controlled pH (typically alkaline conditions) to ensure selective N-acylation. Characterization involves nuclear magnetic resonance (NMR) to confirm the acylation site (e.g., absence of α-amino proton signals) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and molecular weight . For regulatory compliance, analytical method validation (AMV) protocols, including specificity, linearity, and precision tests, should align with guidelines outlined for related acylated amino acids like N-acetyl-L-histidine .

Q. How can researchers assess the catalytic activity of this compound in hydrolysis reactions?

Catalytic activity is evaluated using kinetic assays under physiologically relevant conditions (e.g., pH 7.30, 25°C in Bis-tris buffer). Substrate enantiomers (e.g., D- and L-esters) are incubated with the compound in the presence of polymeric matrices like quaternized poly(ethyleneimine). Rate constants () and stereoselectivity ratios () are calculated from time-resolved UV-Vis spectroscopy or chiral HPLC to monitor substrate conversion . Controls should include unmodified L-histidine and polymer-free systems to isolate the compound’s contribution .

Q. What analytical standards are recommended for quantifying this compound in biological matrices?

Pharmaceutical secondary standards (e.g., certified reference materials for L-histidine derivatives) are essential for calibration. Use reverse-phase HPLC with UV detection at 210–220 nm, validated against spiked samples to ensure recovery rates >90%. Internal standards like deuterated histidine analogs improve precision in complex matrices such as serum or tissue homogenates .

Advanced Research Questions

Q. How do polymer domains influence the stereoselectivity of this compound in enantioselective catalysis?

Polymeric environments (e.g., quaternized poly(ethyleneimine)) enhance stereoselectivity by creating hydrophobic pockets that orient substrates spatially. The decanoyl chain facilitates micelle-like aggregation, while the histidine moiety participates in acid-base catalysis. Advanced studies employ fluorescence quenching or molecular dynamics simulations to map substrate-polymer interactions and optimize reaction conditions (e.g., ionic strength, polymer molecular weight) . Comparative experiments with methyl ester derivatives (e.g., this compound methyl ester) reveal the critical role of free carboxyl groups in cooperative catalysis .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from variations in polymer matrices, buffer systems, or substrate structures. To address this:

- Standardize reaction conditions (e.g., fixed polymer concentration, pH, and temperature).

- Use structurally homogeneous substrates (e.g., p-nitrophenyl esters with defined acyl chain lengths).

- Validate catalytic rates via independent methods (e.g., isothermal titration calorimetry vs. spectrophotometry) .

- Perform meta-analyses of published data to identify confounding variables (e.g., ionic additives) .

Q. How can researchers design experiments to probe the role of this compound in enzyme-like catalysis mechanisms?

Employ stopped-flow kinetics to capture transient intermediates (e.g., acyl-enzyme analogs) during catalysis. Isotope-labeling (e.g., -histidine) combined with Fourier-transform infrared (FTIR) spectroscopy identifies protonation states of imidazole rings critical for catalysis. For mechanistic validation, synthesize and test analogs with modified acyl chain lengths (e.g., N-hexanoyl-L-histidine) to correlate hydrophobicity with activity .

Methodological and Data Analysis

Q. What statistical approaches are appropriate for analyzing kinetic data from this compound studies?

Non-linear regression models (e.g., Michaelis-Menten or Hill equations) fit kinetic data, with bootstrap resampling to estimate confidence intervals. For multi-substrate systems, global fitting across datasets reduces parameter correlation errors. Report effect sizes (e.g., Cohen’s ) when comparing stereoselectivity between polymer matrices .

Q. How should researchers validate the reproducibility of this compound synthesis and catalytic assays?

Adopt the NIH guidelines for preclinical research:

- Document synthesis protocols (e.g., molar ratios, purification steps) in public repositories like protocols.io .

- Share raw kinetic data and polymer characterization (e.g., gel permeation chromatography profiles) in supplementary materials.

- Collaborate with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.